molecular formula C12H18N2 B1307039 4-(3-Methylpiperidin-1-yl)aniline CAS No. 842974-35-0

4-(3-Methylpiperidin-1-yl)aniline

Cat. No.: B1307039
CAS No.: 842974-35-0
M. Wt: 190.28 g/mol
InChI Key: IKOVMWFMUDURMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

Compounds with structural similarities to 4-(3-Methylpiperidin-1-yl)aniline have been explored for their potential as kinase inhibitors. For instance, optimization of certain quinolinecarbonitriles led to potent inhibitors of Src kinase activity, which is a critical regulator of cellular proliferation and differentiation. The modifications in the anilino group of these compounds resulted in enhanced inhibition of Src kinase activity and Src-mediated cell proliferation, indicating their potential therapeutic application in cancer treatment (Boschelli et al., 2001).

Hypoxic-Cytotoxic Agents

New derivatives of quinoxalinecarbonitrile 1,4-di-N-oxides were synthesized with various aniline and piperazine derivatives, showing promise as hypoxic-cytotoxic agents. This suggests potential applications in targeting hypoxic tumor environments, a common characteristic of many solid tumors (Ortega et al., 2000).

Electroluminescence

Research into luminescent materials has led to the synthesis of tetradentate bis-cyclometalated platinum complexes using anilines as part of the ligand structure. These complexes exhibit high luminescence and have applications in organic light-emitting diodes (OLEDs), covering a wide range of the visible spectrum and providing opportunities for advanced display and lighting technologies (Vezzu et al., 2010).

Mechanism of Action

The mechanism of action of “4-(3-Methylpiperidin-1-yl)aniline” is not specified in the available literature. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used for medicinal purposes, in material science, etc .

Future Directions

The future directions of “4-(3-Methylpiperidin-1-yl)aniline” are not specified in the available literature. The future applications of a compound typically depend on ongoing research and development in fields such as medicinal chemistry, material science, etc .

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-2-8-14(9-10)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOVMWFMUDURMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.